

Neuroprotective Properties of YM-900: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM 900	
Cat. No.:	B1683507	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Extensive preclinical research has demonstrated its significant neuroprotective effects in various models of ischemic stroke and excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, its efficacy in established animal models of cerebral ischemia, and the underlying mechanisms of its neuroprotective action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of neuroprotection.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[3] However, excessive activation of glutamate receptors, particularly during pathological conditions such as ischemic stroke, leads to a massive influx of ions, especially Ca2+, triggering a cascade of intracellular events that result in neuronal death.[4][5] This phenomenon, known as excitotoxicity, is a key contributor to the neuronal damage observed in various neurodegenerative disorders.[3][4]

The AMPA receptor, a subtype of ionotropic glutamate receptors, mediates fast excitatory neurotransmission.[6] Its overactivation is a critical early event in the excitotoxic cascade.[5]



Consequently, the development of AMPA receptor antagonists has been a major focus of neuroprotective drug discovery.[3][7][8] YM-900 has emerged as a promising neuroprotective agent due to its high potency and selectivity for AMPA/kainate receptors.[1][2]

Pharmacological Profile of YM-900 Receptor Binding Affinity

YM-900 demonstrates high affinity for the AMPA receptor, as determined by radioligand binding assays using rat brain membranes. Its affinity for kainate receptors is lower, and it shows minimal activity at NMDA receptor-associated sites.[1][2]

Radioligand	Target Site	YM-900 Ki (μM)
[3H]-AMPA	AMPA Receptor	0.084[1][2]
[3H]-Kainate	Kainate Receptor	2.2[1][2]
[3H]-L-Glutamate	NMDA-sensitive site	>100[1][2]
[3H]-Glycine	Strychnine-insensitive site	37[1][2]
Table 1: In vitro receptor binding affinity of YM-900.		

Functional Antagonism

Functional studies in Xenopus oocytes injected with rat cortical mRNA have confirmed that YM-900 is a potent and competitive antagonist of AMPA receptors. Schild analysis of YM-900 inhibition of kainate-induced currents yielded a pA2 value of 6.83.[9]

Neuroprotective Efficacy in Preclinical Models

The neuroprotective potential of YM-900 has been extensively evaluated in rodent models of both global and focal cerebral ischemia.

Transient Global Ischemia

In a gerbil model of transient global ischemia, post-ischemic administration of YM-900 significantly prevented delayed neuronal death in the vulnerable hippocampal CA1 region.



Animal Model	Ischemia Duration	YM-900 Dose	Administration Time	Outcome
Mongolian Gerbil	5 min bilateral common carotid artery occlusion	15 mg/kg i.p. x 3	1 hour post- ischemia	Significant prevention of delayed neuronal death in hippocampal CA1 region[1][2]
Mongolian Gerbil	5 min bilateral common carotid artery occlusion	30 mg/kg i.p. x 3	Up to 6 hours post-ischemia	Neuroprotective effect observed (therapeutic window)[1][2]
Table 2: Efficacy of YM-900 in a gerbil model of transient global ischemia.				

Focal Cerebral Ischemia

YM-900 has also demonstrated robust neuroprotective effects in rat models of focal cerebral ischemia, which more closely mimic human stroke.



Animal Model	Ischemia Model	YM-900 Dose	Administration Time	Outcome
F344 Rat	Not specified	30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h	Not specified	Reduced volume of ischemic damage in the cerebral cortex[1] [2]
Rat	Thrombotic middle cerebral artery (MCA) occlusion	10 and 20 mg/kg/h for 4 h (continuous infusion)	Immediately after MCA occlusion	Dose-dependent reduction in infarct size at 24 and 72 h[10]
Rat	Middle cerebral artery occlusion	2.5-20 mg/kg/h for 4 h (i.v. infusion)	Immediately after occlusion	39% reduction in cortical infarct volume at the highest dose[11] [12]
Rat	Middle cerebral artery occlusion	20 mg/kg/h for 4 h (i.v. infusion)	Up to 2 hours after occlusion	45% reduction in cortical infarct volume[11][12]
Table 3: Efficacy of YM-900 in rat models of focal cerebral ischemia.				

Anticonvulsant Activity

YM-900 has also shown potent anticonvulsant activity, which is consistent with its mechanism of action as an AMPA receptor antagonist.

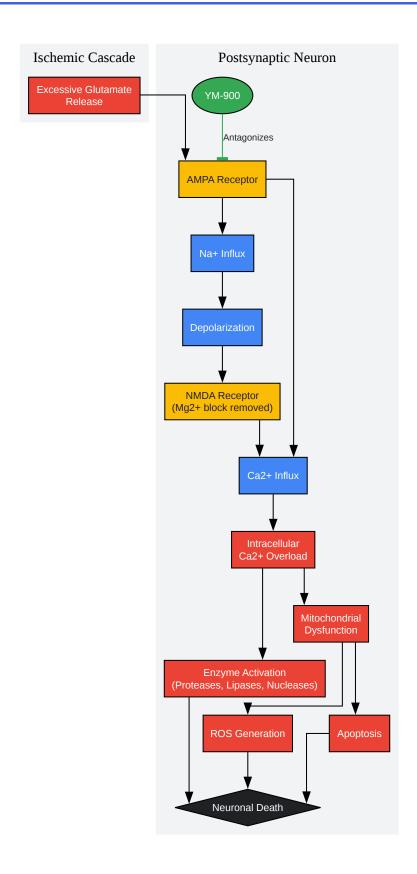


Animal Model	Test	YM-900 ED50
DBA/2 Mice	Audiogenic Seizure (tonic seizure)	2.54 mg/kg (i.p.)[1][2]
Table 4: Anticonvulsant activity of YM-900.		

Mechanism of Neuroprotection: Signaling Pathways

The neuroprotective effects of YM-900 are primarily attributed to its ability to block the excitotoxic cascade initiated by excessive glutamate release during an ischemic event.





Click to download full resolution via product page

Caption: Signaling pathway of excitotoxicity and the neuroprotective action of YM-900.



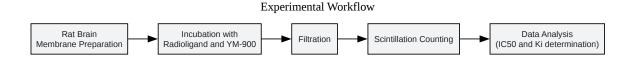
Experimental Protocols In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.

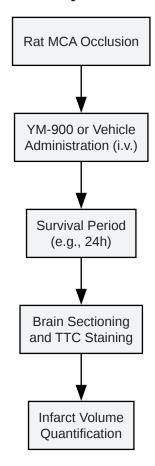
Methodology:

- Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male rats.
- · Binding Assay:
 - Membranes are incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, or [3H]-glycine) and varying concentrations of YM-900 in an appropriate buffer.
 - Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of YM-900 that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[1][2]





Focal Ischemia Experimental Workflow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive AMPA receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 6. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Neuroprotective Properties of YM-900: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683507#neuroprotective-properties-of-ym-900]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com